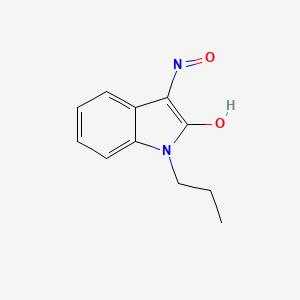

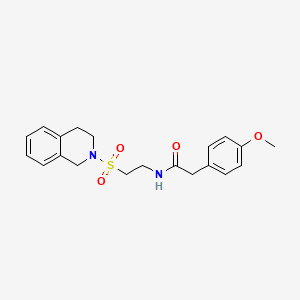

![molecular formula C16H19NO5 B2825893 Diethyl 2-[(4-acetylanilino)methylene]malonate CAS No. 104007-11-6](/img/structure/B2825893.png)

Diethyl 2-[(4-acetylanilino)methylene]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-[(4-acetylanilino)methylene]malonate is a chemical compound with the molecular formula C16H19NO5 . It consists of 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The molecule contains a total of 41 bonds, including 22 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 ketone (aromatic), and 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of similar compounds often involves the Malonic Ester Synthesis, where a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It contains 2 ester groups (aliphatic), 1 ketone group (aromatic), and 1 secondary amine group (aromatic). It also features a six-membered aromatic ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.33 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.科学的研究の応用

Synthesis of Quinoline Derivatives : Diethyl 2-[(4-acetylanilino)methylene]malonate serves as a precursor in the multistage synthesis of quinoline derivatives, which have applications in antiviral, immunosuppressive, anticancer, and photoprotector activities. A study by Valle et al. (2018) demonstrated a rapid room-temperature method for synthesizing this compound, highlighting its potential for industrial-scale production (Valle, H. et al., 2018).

Production of Pyrano Alkaloids : In the synthesis of dibenzo[b,h][1,6]naphthyridin-5,6-diones, Sekar & Prasad (1999) described the use of diethyl malonate with anilines. This process is part of a broader synthesis program for naturally occurring pyrano group alkaloids (Sekar, M. & Prasad, K., 1999).

Formation of Quinolin-2-yl Malonates : La-ongthong et al. (2022) explored the reaction of o-alkynylisocyanobenzenes with active methylene compounds, including 1,3-diesters like diethyl malonate, to produce 2-quinolin-2-yl malonates. This method shows utility in generating novel organic compounds (La-ongthong, K. et al., 2022).

Hydrogen Bonding Studies : Ilangovan et al. (2013) investigated the hydrogen bonding and supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylene]malonates. Understanding these interactions is crucial for the development of molecular assemblies in materials science (Ilangovan, A. et al., 2013).

Crystal and Molecular Structure Analysis : Achutha et al. (2016) conducted a study on the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate, synthesized by Knoevenagel condensation. The findings contribute to our understanding of the structural aspects of similar compounds (Achutha, D. et al., 2016).

Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : Katajisto et al. (2004) discussed the use of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate in the solid-phase synthesis of oligonucleotide glycoconjugates, highlighting the compound's role in bioconjugate chemistry (Katajisto, J. et al., 2004).

特性

IUPAC Name |

diethyl 2-[(4-acetylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-4-21-15(19)14(16(20)22-5-2)10-17-13-8-6-12(7-9-13)11(3)18/h6-10,17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOYTNLPEXVIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)

![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)

![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)

![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)